An In-depth Technical Guide on the Structural Analysis and Characterization of 4-Methyl-5-phenylpyrimidine
An In-depth Technical Guide on the Structural Analysis and Characterization of 4-Methyl-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-methyl-5-phenylpyrimidine, a heterocyclic compound of interest in synthetic and forensic chemistry. The document details the physicochemical properties, synthesis, and spectroscopic characterization of this molecule. It includes detailed experimental protocols for its synthesis and analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While experimental crystallographic data for 4-methyl-5-phenylpyrimidine is not publicly available, this guide discusses the expected structural features. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of pyrimidine (B1678525) derivatives.
Physicochemical Properties
4-Methyl-5-phenylpyrimidine is a pyrimidine derivative with a methyl group at position 4 and a phenyl group at position 5 of the pyrimidine ring. Its fundamental physicochemical properties are summarized in Table 1.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1], Guidechem[2] |
| Molecular Weight | 170.21 g/mol | PubChem[1], Guidechem[2] |
| IUPAC Name | 4-methyl-5-phenylpyrimidine | PubChem[1] |
| CAS Number | 57562-58-0 | PubChem[1], Guidechem[2] |
| Canonical SMILES | CC1=NC=NC=C1C2=CC=CC=C2 | PubChem[1] |
| InChI | InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | PubChem[1] |
| Computed XLogP3 | 2.2 | PubChem[1] |
Synthesis
The synthesis of 4-methyl-5-phenylpyrimidine can be achieved through various methods, with one common approach being the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing reactant. A general route for the synthesis of 4-methyl-5-arylpyrimidines has been described, which can be adapted for 4-methyl-5-phenylpyrimidine.[3] This compound is also known as a route-specific marker in the Leuckardt preparation of amphetamine.[3]
Experimental Protocol: Synthesis of 4-Methyl-5-phenylpyrimidine
This protocol is adapted from general methods for the synthesis of 4-methyl-5-arylpyrimidines.
Materials:
-
α-Phenylacetoacetonitrile (or a related β-dicarbonyl compound)
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To this solution, add α-phenylacetoacetonitrile (1 equivalent) and formamidine acetate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methyl-5-phenylpyrimidine.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Synthesis Workflow
Structural Characterization
The structural elucidation of 4-methyl-5-phenylpyrimidine relies on a combination of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on typical chemical shift ranges for substituted pyrimidines, the following signals are expected for 4-methyl-5-phenylpyrimidine.[4]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrimidine H-2 | 8.8 - 9.3 | s | C2-H |
| Pyrimidine H-6 | 8.5 - 8.9 | s | C6-H |
| Phenyl H | 7.2 - 7.6 | m | C₆H₅ |
| Methyl H | 2.3 - 2.8 | s | -CH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Pyrimidine C-2 | 157 - 162 | C2 |
| Pyrimidine C-4 | 160 - 165 | C4 |
| Pyrimidine C-6 | 155 - 160 | C6 |
| Pyrimidine C-5 | 125 - 135 | C5 |
| Phenyl C (ipso) | 135 - 140 | C-ipso |
| Phenyl C | 127 - 130 | C₆H₅ |
| Methyl C | 20 - 25 | -CH₃ |
Experimental Protocol: NMR Analysis [4][5]
-
Sample Preparation: Dissolve 5-10 mg of purified 4-methyl-5-phenylpyrimidine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
GC-MS Data: The gas chromatography-mass spectrometry (GC-MS) data for 4-methyl-5-phenylpyrimidine shows a molecular ion peak and characteristic fragment ions.[1]
| m/z | Interpretation |
| 170 | Molecular ion [M]⁺ |
| 169 | [M-H]⁺ |
| 102 | Fragment ion |
Experimental Protocol: Mass Spectrometry Analysis [6]
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Temperature Program: Use a temperature gradient to ensure good separation, for example, starting at 100 °C and ramping up to 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-300 amu.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic (Phenyl and Pyrimidine) |
| 2900 - 3000 | C-H stretch | Aliphatic (Methyl) |
| 1550 - 1600 | C=C and C=N stretch | Aromatic and Pyrimidine rings |
| 1450 - 1500 | C=C stretch | Aromatic ring |
| 700 - 800 | C-H bend (out-of-plane) | Phenyl group substitution |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
Analytical Workflow
Crystallographic Analysis
As of the date of this guide, a single-crystal X-ray diffraction structure for 4-methyl-5-phenylpyrimidine has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, precise experimental data on bond lengths, bond angles, and crystal packing are not available.
Based on the structures of related phenyl- and methyl-substituted pyrimidines, it is expected that the pyrimidine ring will be essentially planar. The phenyl ring would be twisted relative to the plane of the pyrimidine ring to minimize steric hindrance. Computational modeling could provide theoretical insights into the preferred conformation and electronic properties of the molecule.
Conclusion
This technical guide has summarized the key aspects of the structural analysis and characterization of 4-methyl-5-phenylpyrimidine. The physicochemical properties have been tabulated, and a detailed protocol for its synthesis has been provided, along with a workflow diagram. The guide also outlines the expected spectroscopic data from NMR, MS, and IR analyses, and provides standardized experimental protocols for these techniques. While a crystal structure remains to be determined, the information presented here provides a solid foundation for researchers and professionals working with this and related pyrimidine compounds. The combination of tabulated data, detailed protocols, and visual workflows makes this a practical resource for the scientific community.
References
- 1. 4-Methyl-5-phenylpyrimidine | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
